

In-depth Technical Guide: D-Glucose-1,6-¹³C₂ in Metabolic Research

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Compound of Interest

Compound Name: D-Glucose-1,6-¹³C₂

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Glucose-1,6-¹³C₂, a stable isotope-labeled glucose variant crucial for metabolic research. This document details its chemical properties, its application in metabolic flux analysis, experimental considerations, and data visualization, tailored for professionals in the life sciences and drug development.

Core Properties of D-Glucose-1,6-¹³C₂

D-Glucose-1,6-¹³C₂ is a form of D-glucose where the carbon atoms at the first and sixth positions are replaced with the heavy isotope, carbon-13 (¹³C). This non-radioactive labeling allows for the precise tracing of glucose metabolism in living systems.

Property	Value	Source
CAS Number	287100-67-8	[1]
Molecular Formula	(¹³ C) ₂ C ₄ H ₁₂ O ₆	[1]
Molecular Weight	182.14 g/mol	[1]

Applications in Metabolic Research

D-Glucose-1,6-¹³C₂ is a powerful tool in Metabolic Flux Analysis (MFA), a technique used to quantify the rates of metabolic reactions within a biological system. By tracking the

incorporation of the ^{13}C labels into downstream metabolites, researchers can elucidate the activity of key metabolic pathways.

The strategic placement of the ^{13}C labels at the C1 and C6 positions is particularly advantageous for dissecting the relative contributions of Glycolysis and the Pentose Phosphate Pathway (PPP). This is because the C1 carbon of glucose is lost as CO_2 in the oxidative branch of the PPP, while the C6 carbon is retained. In contrast, both carbons are conserved through glycolysis to pyruvate. This differential fate allows for the calculation of the flux through these interconnected pathways.

Experimental Protocol: Metabolic Flux Analysis using D-Glucose-1,6- $^{13}\text{C}_2$

While a universally standardized protocol does not exist, the following outlines a general experimental workflow for conducting a ^{13}C metabolic flux analysis study in cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells, which are widely used in the production of therapeutic proteins. This protocol is based on methodologies described in the literature for ^{13}C -labeled glucose tracers.

1. Cell Culture and Media Preparation:

- Culture cells of interest (e.g., CHO cell line) in a suitable culture medium to the desired cell density and growth phase.
- On the day of the experiment, switch the cells to a custom medium that is identical to the standard medium but with unlabeled glucose replaced by D-Glucose-1,6- $^{13}\text{C}_2$ at a known concentration.

2. Isotope Labeling:

- Incubate the cells in the ^{13}C -labeled medium for a predetermined period. The duration should be sufficient to achieve isotopic steady-state for the metabolites of interest. This can range from minutes for upper glycolytic intermediates to several hours for TCA cycle intermediates and amino acids.

3. Metabolite Extraction:

- Rapidly quench metabolic activity to preserve the metabolic state of the cells. This is typically achieved by aspirating the medium and adding a cold extraction solvent, such as 80% methanol pre-chilled to -80°C.
- Scrape the cells and collect the cell lysate.
- Centrifuge the lysate to pellet cell debris and proteins.
- Collect the supernatant containing the polar metabolites.

4. Analytical Detection:

- Analyze the isotopic enrichment in downstream metabolites using analytical techniques such as:
 - Mass Spectrometry (MS): Coupled with either Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique is used to determine the mass isotopomer distributions (MIDs) of metabolites.
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the position of the ^{13}C label within the metabolite, which is crucial for resolving complex metabolic pathways.

5. Data Analysis and Flux Calculation:

- The measured MIDs are then used in computational models to calculate the intracellular metabolic fluxes. This typically involves using software designed for ^{13}C -MFA.

Quantitative Data Presentation

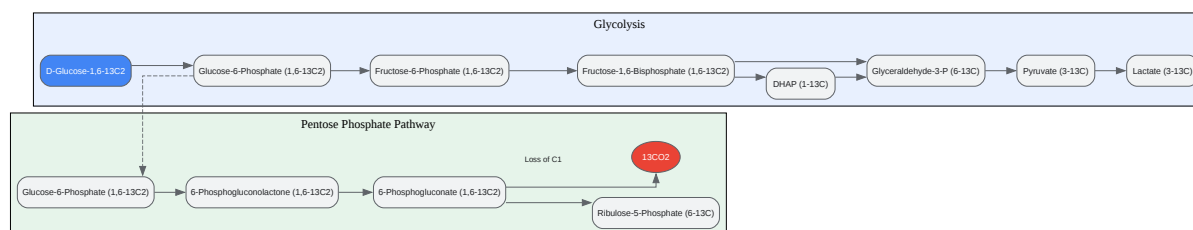
The primary quantitative data obtained from ^{13}C -MFA studies are the metabolic flux rates, which are typically expressed as a rate per unit of cell mass or cell number per unit of time (e.g., nmol/ 10^6 cells/h). The following table provides typical ranges for key metabolic fluxes in proliferating cancer cells, which can be determined using ^{13}C -labeled glucose tracers.

Metabolic Flux	Typical Rate (nmol/10 ⁶ cells/h)
Glucose Uptake	100 - 400
Lactate Secretion	200 - 700
Glutamine Uptake	30 - 100

Signaling Pathways and Experimental Workflows

Metabolic Fate of D-Glucose-1,6-¹³C₂ in Central Carbon Metabolism

The following diagram illustrates the path of the ¹³C labels from D-Glucose-1,6-¹³C₂ through glycolysis and the pentose phosphate pathway.

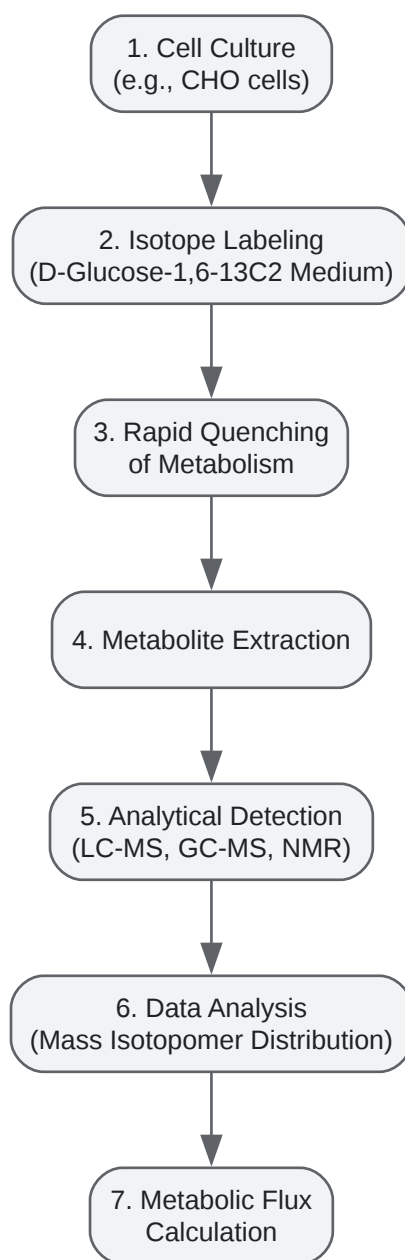


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Caption: Fate of ¹³C labels from D-Glucose-1,6-¹³C₂ in Glycolysis and the PPP.

General Experimental Workflow for ¹³C-MFA

The logical flow of a typical metabolic flux analysis experiment is depicted below.



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Caption: A generalized experimental workflow for ^{13}C metabolic flux analysis.

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References

- 1. scbt.com [scbt.com]
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